molecular formula C5H8N4O B1347497 2-Hydrazino-4-methoxypyrimidine CAS No. 89181-80-6

2-Hydrazino-4-methoxypyrimidine

Cat. No.: B1347497
CAS No.: 89181-80-6
M. Wt: 140.14 g/mol
InChI Key: HXQPYFMXCAIHAB-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methoxypyrimidine is a heterocyclic compound with the molecular formula C5H8N4O. It is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .

Preparation Methods

The synthesis of 2-Hydrazino-4-methoxypyrimidine typically involves the reaction of 2-methoxy-4-chloropyrimidine with hydrazine hydrate. The process can be summarized as follows:

This method is efficient and suitable for industrial production due to its relatively simple reaction conditions and high yield.

Chemical Reactions Analysis

2-Hydrazino-4-methoxypyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazino-4-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-methoxypyrimidine involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in inflammatory processes. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

2-Hydrazino-4-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:

    2-Hydrazino-4-chloropyrimidine: Similar in structure but with a chlorine atom instead of a methoxy group.

    2-Hydrazino-4-methylpyrimidine: Contains a methyl group instead of a methoxy group.

    2-Hydrazino-4-aminopyrimidine: Features an amino group in place of the methoxy group

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further pharmacological studies.

Properties

IUPAC Name

(4-methoxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQPYFMXCAIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355724
Record name 2-hydrazino-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89181-80-6
Record name 2-Hydrazinyl-4-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89181-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydrazino-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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